2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
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Overview
Description
2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone: is a complex organic compound that features an indole ring, a triazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as a β-amino alcohol, under basic conditions.
Coupling Reactions: The final step involves coupling the indole, triazole, and azetidine moieties through appropriate linkers and under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially yielding dihydrotriazole derivatives.
Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound may serve as a probe to study biological processes involving indole, triazole, and azetidine moieties. It can be used in assays to investigate enzyme activity, receptor binding, and cellular uptake.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics for diseases such as cancer, infections, and neurological disorders.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s indole ring can interact with aromatic residues in proteins, while the triazole and azetidine rings can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-yl)ethanone: Similar structure but with a propan-1-yl linker instead of an azetidine ring.
2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)butan-1-yl)ethanone: Similar structure but with a butan-1-yl linker instead of an azetidine ring.
Uniqueness
The uniqueness of 2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone lies in its combination of the indole, triazole, and azetidine rings. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds. The presence of the azetidine ring, in particular, introduces strain and reactivity that can be exploited in various applications.
Properties
IUPAC Name |
2-indol-1-yl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c27-21(15-24-11-10-17-8-4-5-9-20(17)24)25-12-18(13-25)26-14-19(22-23-26)16-6-2-1-3-7-16/h1-11,14,18H,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPOEVYOERCZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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